N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide is a chemical compound belonging to the pyridopyrimidine class. This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with butoxy and chloro groups. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide involves several steps. One common method includes the reaction of 2-amino-6-chloropyridine with butyl bromide to introduce the butoxy group. This intermediate is then reacted with acetic anhydride to form the acetamide derivative. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Chemical Reactions Analysis
N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyridopyrimidine derivatives.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, which is crucial in its therapeutic effects .
Comparison with Similar Compounds
N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide can be compared with other pyridopyrimidine derivatives such as:
2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have been studied for their antiproliferative and antimicrobial properties, highlighting the diverse applications of pyridopyrimidines.
Properties
CAS No. |
897362-17-3 |
---|---|
Molecular Formula |
C13H15ClN4O2 |
Molecular Weight |
294.74 g/mol |
IUPAC Name |
N-(4-butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C13H15ClN4O2/c1-3-4-7-20-12-11-9(5-6-10(14)17-11)16-13(18-12)15-8(2)19/h5-6H,3-4,7H2,1-2H3,(H,15,16,18,19) |
InChI Key |
GWYXNLKGNGGYCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=NC2=C1N=C(C=C2)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.